2-乙基-4-甲氧基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

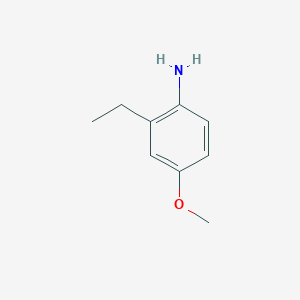

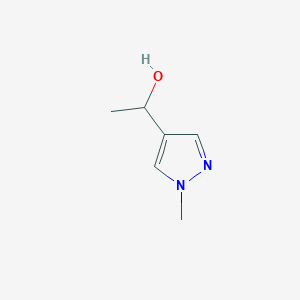

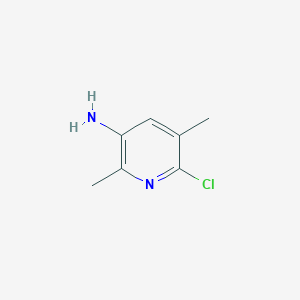

The molecular structure of 2-Ethyl-4-methoxybenzenamine consists of a benzene ring substituted with an ethyl group at the 2-position and a methoxy group at the 4-position.科学研究应用

Conductive Polymers

2-Ethyl-4-methoxyaniline can be polymerized to form substituted polyanilines, which are conductive polymers with a wide range of applications. These polymers are known for their electrical conductivity, ease of synthesis, and biocompatibility. They are used in sensors , electrochromic display devices , solar cells , supercapacitors , and batteries .

Catalysis

The compound is involved in catalytic processes, such as the methylation of anilines with methanol. This reaction is catalyzed by cyclometalated ruthenium complexes and is significant in organic synthesis, particularly for the synthesis of bio-active compounds in the pharmaceutical industry .

Medicine

In the pharmaceutical sector, 2-Ethyl-4-methoxyaniline derivatives are used to influence the lipophilicity of compounds, making them more biologically accessible. This property is crucial for the development of new drugs and understanding their interaction with biological systems .

Environmental Science

2-Ethyl-4-methoxyaniline plays a role in green chemistry, where it’s used in the acylation of amines and phenols in water. This method is environmentally friendly and aligns with the principles of green chemistry, providing moderate to high yields with easy work-up .

Materials Science

The derivatives of 2-Ethyl-4-methoxyaniline are utilized in materials science for their versatility. They are components in the creation of anticorrosion materials and have potential in semiconductor technology. Their blends and composites are explored for novel applications in this field .

Electronics

In electronics, the compound’s derivatives are investigated for their basicity and how it affects the electronic properties of materials. This understanding is essential for designing materials with specific electronic characteristics, such as semiconductors and conductive coatings .

Optical Materials

2-Ethyl-4-methoxyaniline is a precursor in the synthesis of nonlinear optical materials. These materials are important for applications in laser technology , optical switching , and telecommunications .

Industrial Applications

While specific industrial uses of 2-Ethyl-4-methoxyaniline were not directly found, its chemical properties suggest potential applications in dye manufacturing and as an intermediate in the production of other industrial chemicals. Its derivatives are used in the synthesis of azo compounds and organoselenium-quinolines, which are important in various industrial processes .

安全和危害

作用机制

Target of Action

2-Ethyl-4-methoxyaniline, also known as 2-ethyl-4-methoxybenzenamine, is a derivative of aniline, which is a primary amine Anilines are known to interact with various enzymes and receptors in the body due to their amine functional group .

Mode of Action

Anilines, in general, are known to undergo various chemical reactions due to the presence of the amine functional group . They can act as nucleophiles in reactions, forming bonds with electrophiles. The methoxy group in 2-Ethyl-4-methoxyaniline can influence the reactivity of the molecule, making it more basic than aniline .

Biochemical Pathways

They can undergo acetylation, a process that is important in the metabolism and detoxification of aromatic amines . The methoxy group in 2-Ethyl-4-methoxyaniline could potentially influence the molecule’s participation in these pathways.

Pharmacokinetics

Anilines are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized in the liver, often through processes such as acetylation, hydroxylation, and conjugation .

Result of Action

Anilines and their derivatives can have various biological effects, depending on their specific chemical structures and the biochemical pathways they affect .

Action Environment

The action, efficacy, and stability of 2-Ethyl-4-methoxyaniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the molecule’s ionization state, which can influence its reactivity and interactions with other molecules . Additionally, the presence of other molecules can affect the compound’s stability and reactivity .

属性

IUPAC Name |

2-ethyl-4-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRMTSCQUFXYNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-methoxyaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)

![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)